

# Synthesis and chemical structure of Claramine

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## Compound of Interest

Compound Name:	Claramine
Cat. No.:	B12374704

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A comprehensive overview of the synthesis and chemical structure of **Claramine**, a novel polyaminosteroid derivative with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Properties

**Claramine** is a synthetically derived polyaminosteroid that has garnered attention for its biological activities, particularly as an inhibitor of protein tyrosine phosphatase 1B (PTP1B).[\[1\]](#) Its chemical identity has been established through various analytical methods.

Table 1: Chemical and Physical Properties of **Claramine**

Property	Value	Reference(s)
IUPAC Name	(3S,6R,8S,9S,10R,13R,14S,17R)-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol	[2]
Molecular Formula	C <sub>37</sub> H <sub>72</sub> N <sub>4</sub> O	[2]
Molecular Weight	589.0 g/mol (free base)	[2]
CAS Number	1430194-56-1	[3]
Appearance	White to beige powder	
Purity	≥98% (HPLC)	
Solubility (TFA salt)	H <sub>2</sub> O: 15 mg/mL, clear	
Storage Temperature	2-8°C	

**Claramine** is noted for its ability to cross the blood-brain barrier, a crucial property for targeting central nervous system disorders.[1][3][4] It is structurally similar to Trodusquemine, another PTP1B inhibitor, but possesses a spermine group.[1]

## Synthesis of Claramine

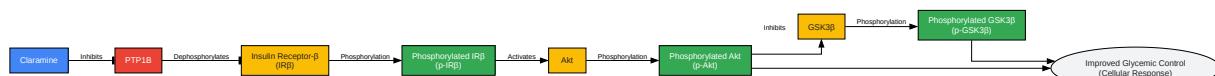
The synthesis of **Claramine** is described as a notable advantage over similar compounds like Trodusquemine. While Trodusquemine synthesis is a laborious process that can take several weeks, **Claramine** can be synthesized rapidly, within approximately two days.[1] This efficient synthesis makes **Claramine** a more attractive candidate for further development and large-scale production.[1]

While the literature highlights the ease of synthesis, detailed, step-by-step experimental protocols for the synthesis of **Claramine** are not publicly available in the reviewed sources. The synthesis is broadly described as a process for creating a polyaminosteroid derivative.[1]

# Mechanism of Action and Signaling Pathway

**Claramine** functions as a highly selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in the negative regulation of insulin and leptin signaling pathways.<sup>[1]</sup> PTP1B is considered a significant therapeutic target for type 2 diabetes and obesity.<sup>[1]</sup>

The inhibitory action of **Claramine** on PTP1B leads to the activation of downstream components in the insulin signaling cascade. Specifically, it enhances the phosphorylation of the insulin receptor-β (IRβ), Akt (also known as protein kinase B), and glycogen synthase kinase 3β (GSK3β).<sup>[1]</sup> This cascade of events mimics the cellular response to insulin, thereby promoting glycemic control.<sup>[1]</sup>



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Caption: Signaling pathway of **Claramine**.

## Experimental Protocols

While detailed synthesis protocols are not available, some experimental procedures for evaluating the biological activity of **Claramine** have been described.

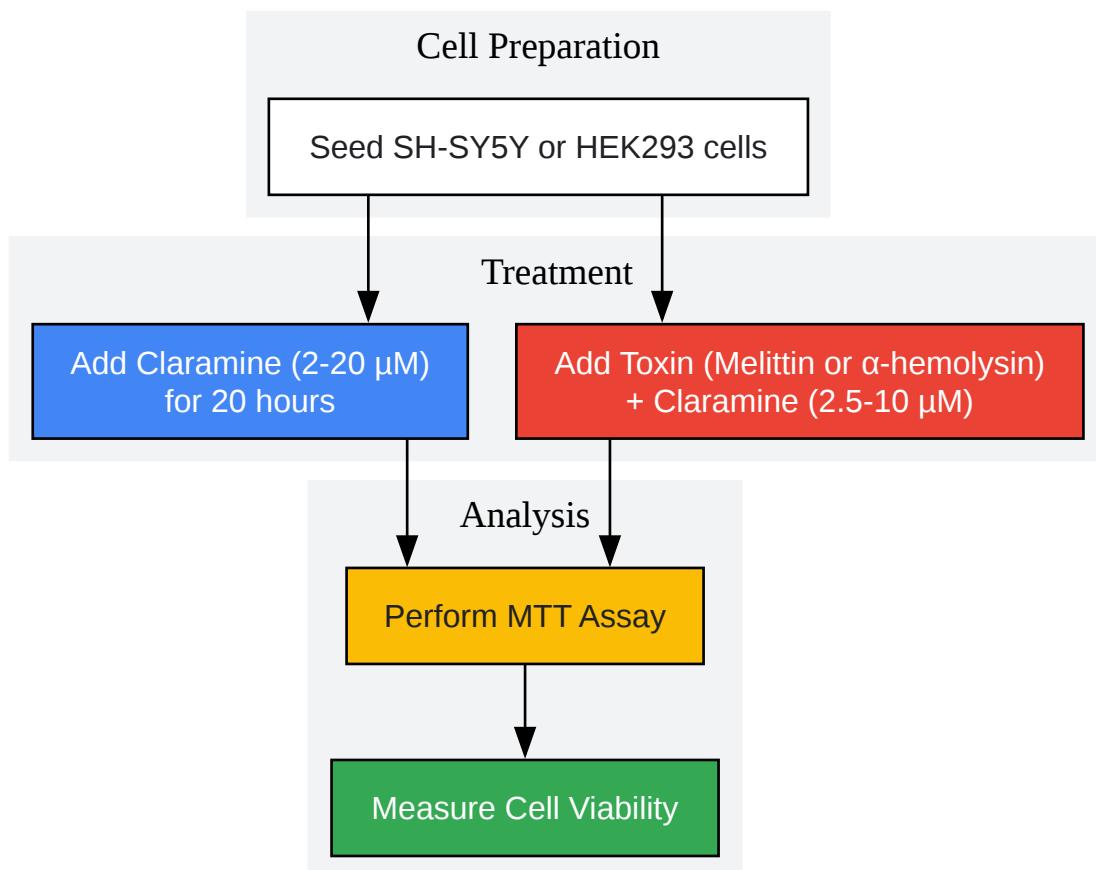
## Cell Viability and Protection Assays

These assays are crucial for determining the cytotoxic effects of **Claramine** and its ability to protect cells from toxins.

- Objective: To assess the effect of **Claramine** on the viability of human neuroblastoma (SH-SY5Y) and HEK293 cells, and its protective effects against pore-forming agents like melittin and α-hemolysin.<sup>[3][5]</sup>

- Methodology:

- Cells (SH-SY5Y or HEK293) are seeded in appropriate culture plates.
- For viability assays, cells are treated with varying concentrations of **Claramine** (e.g., 2-20  $\mu$ M) for a specified duration (e.g., 20 hours).[3][5]
- For protection assays, cells are co-incubated with a pore-forming agent (e.g., 4  $\mu$ M melittin or 50  $\mu$ g/mL  $\alpha$ -hemolysin) and different concentrations of **Claramine** (e.g., 2.5-10  $\mu$ M) for a defined period.[3][5]
- Cell viability is typically assessed using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay.[3]



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Caption: Experimental workflow for cell viability and protection assays.

## In Vivo Studies in Diabetic Mice

Animal models are essential for evaluating the therapeutic efficacy of **Claramine** in a physiological context.

- Objective: To determine the effect of **Claramine** on glycemic control in diabetic mice.[[1](#)]
- Methodology:
  - Diabetic mice are administered **Claramine** or a control substance via intraperitoneal injection.[[1](#)]
  - Glucose and insulin tolerance tests are performed to assess the animals' ability to manage blood glucose levels.[[1](#)]
  - Food intake and body weight are monitored to evaluate effects on metabolism and appetite.[[1](#)]

## Summary of Quantitative Data

The following table summarizes the key quantitative findings from the available literature on **Claramine**.

Table 2: Summary of Experimental Data for **Claramine**

Parameter	Value/Observation	Cell/Animal Model	Reference(s)
Cell Viability (SH-SY5Y & HEK293 cells)	No effect on cell viability at concentrations below 10 $\mu$ M after 20 hours of treatment.	SH-SY5Y, HEK293	[3][5]
Cell Protection (SH-SY5Y cells)	Protects against melittin (4 $\mu$ M) and $\alpha$ -hemolysin (50 $\mu$ g/mL) at concentrations of 2.5-10 $\mu$ M.	SH-SY5Y	[3][5]
Insulin Signaling (Neuronal F11 cells)	Increased phosphorylation of IR $\beta$ , Akt, and GSK3 $\beta$ at concentrations of 1-100 mM after 30 minutes of incubation.	Neuronal F11 cells	
Glycemic Control (Diabetic Mice)	Intraperitoneal administration effectively restored glycemic control.	Diabetic mice	[1]
Feeding and Body Weight (Mice)	A single intraperitoneal dose suppressed feeding and caused weight loss.	Mice	[1]

In conclusion, **Claramine** is a promising therapeutic agent with a well-defined chemical structure and a clear mechanism of action. Its efficient synthesis and potent biological activity make it a strong candidate for further investigation in the treatment of type 2 diabetes and other metabolic disorders.

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